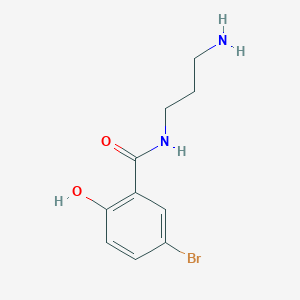
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide, also known as BrPA, is a chemical compound used in scientific research for its potential therapeutic properties. BrPA is a small molecule inhibitor of hexokinase 2 (HK2), an enzyme involved in glucose metabolism.
Wirkmechanismus
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide inhibits HK2 by binding to the enzyme's active site, preventing it from catalyzing the first step of glucose metabolism. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been shown to decrease glucose uptake and lactate production in cancer cells, indicating a disruption in glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide in lab experiments is its specificity for HK2, which allows for targeted inhibition of glucose metabolism in cancer cells. However, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has also been shown to have off-target effects on other enzymes, such as pyruvate kinase, which can complicate data interpretation. In addition, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide research. One area of interest is the development of more potent and selective HK2 inhibitors based on the structure of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide. Another potential direction is the investigation of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide's effects on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, the combination of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide with other cancer therapies, such as immunotherapy, is an area of active research.
Synthesemethoden
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopropylamine to yield N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been studied for its potential therapeutic effects in cancer treatment. HK2 is overexpressed in many cancer cells and plays a critical role in tumor metabolism. By inhibiting HK2, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide can disrupt glucose metabolism in cancer cells, leading to decreased cell proliferation and increased cell death. N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-7-2-3-9(14)8(6-7)10(15)13-5-1-4-12/h2-3,6,14H,1,4-5,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBGFSZOOKBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)









![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)

![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)
![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)